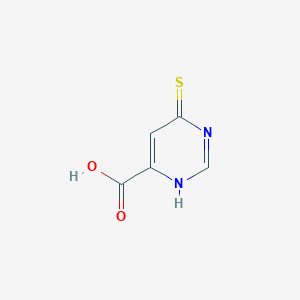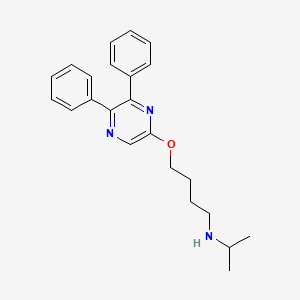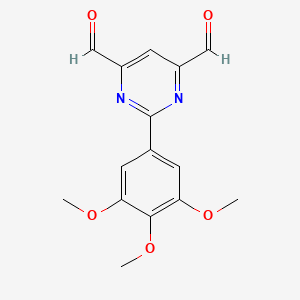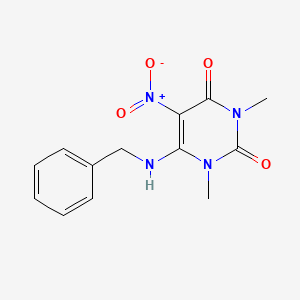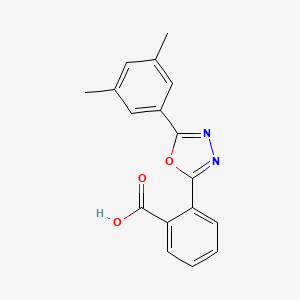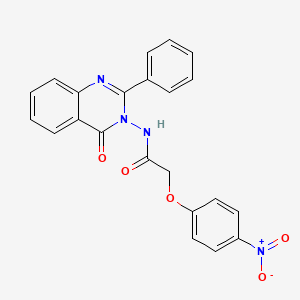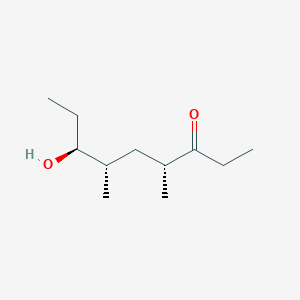
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one is a chemical compound with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol . This compound is known for its role as a sex pheromone in certain insect species, particularly the cigarette beetle, Lasioderma serricorne . It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
The synthesis of Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one involves several steps, typically starting from commercially available precursors. One common synthetic route includes the use of aldol condensation followed by reduction and selective hydroxylation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels during the synthesis process .
Analyse Des Réactions Chimiques
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines.
Applications De Recherche Scientifique
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one has several scientific research applications:
Chemistry: It is used in stereochemical studies to understand the behavior of chiral molecules and their interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for drug development.
Industry: It is used in the formulation of pest control products, particularly for targeting cigarette beetles.
Mécanisme D'action
The mechanism of action of Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one involves its interaction with specific receptors in the target organism. In the case of the cigarette beetle, it binds to olfactory receptors, triggering a behavioral response that leads to mating . The molecular targets and pathways involved in this process are still under investigation, but it is known that the compound’s stereochemistry plays a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one can be compared with other similar compounds, such as:
Serricornin: Another sex pheromone with a similar structure but different stereochemistry, used by the same insect species.
Copaen-4-α-ol: A compound with a similar molecular framework but different functional groups and stereochemistry.
These comparisons highlight the uniqueness of this compound in terms of its specific biological activity and stereochemical properties.
Propriétés
Formule moléculaire |
C11H22O2 |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9+,10-/m0/s1 |
Clé InChI |
YEKDTNYNLCQHPV-AEJSXWLSSA-N |
SMILES isomérique |
CC[C@@H]([C@@H](C)C[C@@H](C)C(=O)CC)O |
SMILES canonique |
CCC(C(C)CC(C)C(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


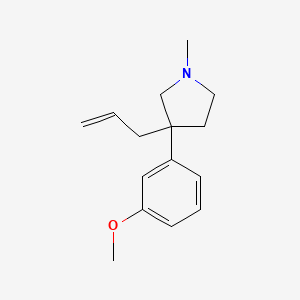
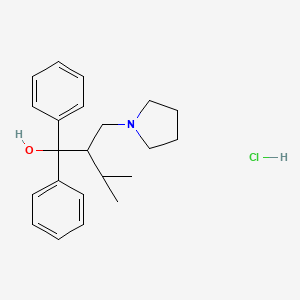

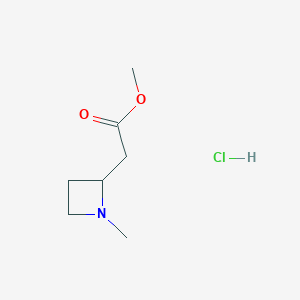
![N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide](/img/structure/B12926759.png)
![1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12926770.png)
